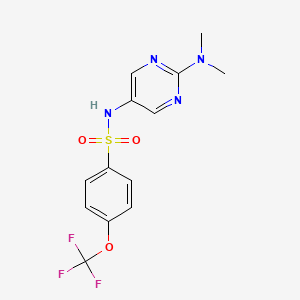
N-(2-(dimethylamino)pyrimidin-5-yl)-4-(trifluoromethoxy)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(dimethylamino)pyrimidin-5-yl)-4-(trifluoromethoxy)benzenesulfonamide, commonly known as DMS-114, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has been found to exhibit potent anti-tumor activity against a variety of cancer types, including breast, colon, and lung cancer. In
Scientific Research Applications
Spectroscopic and Molecular Structure Investigation
A study by Mansour and Ghani (2013) explored the molecular structure and spectroscopic characteristics of a closely related compound, focusing on its hydrogen-bond effects and structural stability through quantum chemical calculations. The research highlighted the molecule's electronic structure and potential biological activity correlations using various quantum descriptors, providing a foundational understanding of its chemical behavior and applications in molecular design (Mansour & Ghani, 2013).
Synthesis of Pyrrolo[2,3-D]Pyrimidine Derivatives
Khashi, Davoodnia, and Chamani (2014) discussed the efficient synthesis of novel pyrrolo[2,3-d]pyrimidine derivatives bearing an aromatic sulfonamide moiety, using 4-(N,N-Dimethylamino)pyridine as a catalyst. This research signifies the compound's utility in synthesizing complex heterocyclic structures that could have varied biological and chemical applications (Khashi et al., 2014).
Heteroaromatization with Sulfonamido Phenyl Ethanone
Research by Hassan et al. (2009) involved the preparation and conversion of sulfonamido phenyl ethanone derivatives to explore novel pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives containing the dimethylsulfonamide moiety. Their antimicrobial activities against various bacterial and fungal strains were also evaluated, showing some promising results (Hassan et al., 2009).
Coordination Ability Towards Copper(II)
A combined experimental and theoretical study by Mansour (2014) on the coordination ability of a sulfamethazine Schiff-base ligand towards copper(II) revealed insights into molecular structures and antibacterial activity correlations. This study provides a pathway to understanding how such compounds interact with metal ions and their potential implications in medicinal chemistry (Mansour, 2014).
Antimicrobial Activity Evaluation
Desai, Makwana, and Senta (2016) synthesized a series of compounds related to N-(2-(dimethylamino)pyrimidin-5-yl)-4-(trifluoromethoxy)benzenesulfonamide and evaluated their in vitro antimicrobial activity. The study highlighted the significance of structural modifications in enhancing biological activity, offering insights into the development of new antimicrobial agents (Desai et al., 2016).
properties
IUPAC Name |
N-[2-(dimethylamino)pyrimidin-5-yl]-4-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N4O3S/c1-20(2)12-17-7-9(8-18-12)19-24(21,22)11-5-3-10(4-6-11)23-13(14,15)16/h3-8,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZUSCQEAYVPPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=N1)NS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

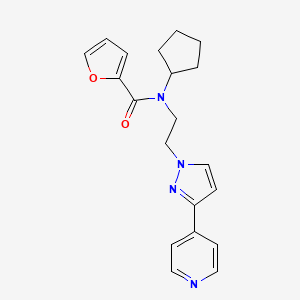
![6-chloro-N-{2-[(6-chloropyridin-3-yl)formamido]-4-methylpentyl}-N-ethylpyridine-3-carboxamide](/img/structure/B2962102.png)
![(Z)-N-[1-(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)ethylidene]hydroxylamine](/img/structure/B2962104.png)
![3-{5,6-dimethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone](/img/structure/B2962106.png)
![N-([2,3'-bifuran]-5-ylmethyl)-2-bromobenzenesulfonamide](/img/structure/B2962109.png)
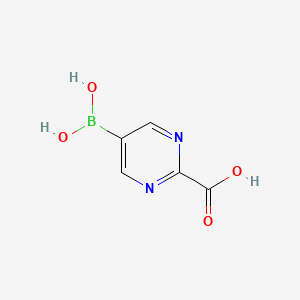
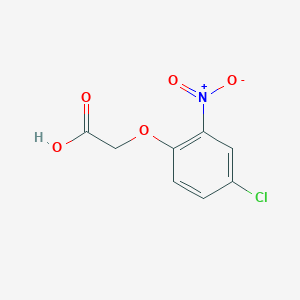
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoacetamide](/img/structure/B2962114.png)
![N-(4-(pyridin-3-yl)thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2962115.png)
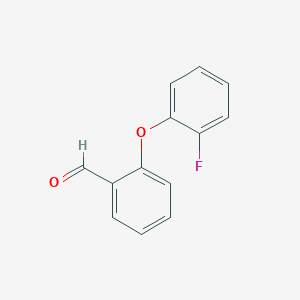
![7,7-dimethyl-10-pyridin-3-yl-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one](/img/structure/B2962120.png)

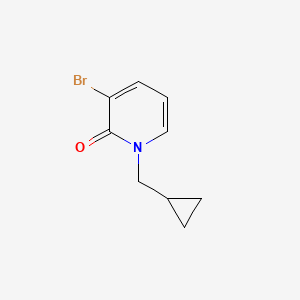
![N-[4-(1-Phenylsulfanylethyl)phenyl]prop-2-enamide](/img/structure/B2962124.png)